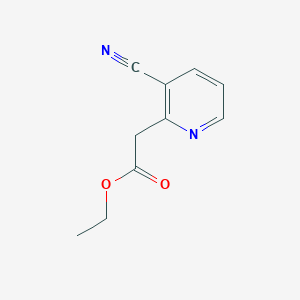

(E)-Ethyl 3-(2-cyanophenyl)acrylate

Vue d'ensemble

Description

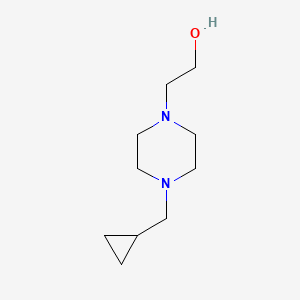

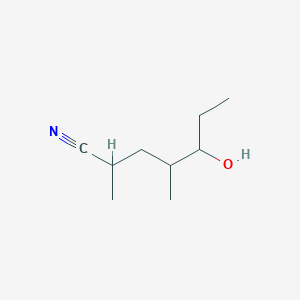

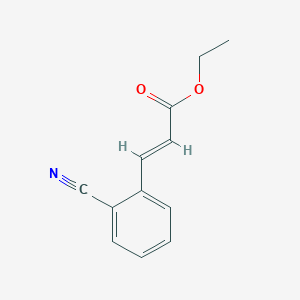

“(E)-Ethyl 3-(2-cyanophenyl)acrylate”, also known as ECAP, is a compound that has drawn the attention of the scientific community due to its potential uses in different fields. It has a molecular formula of C12H11NO2 and a molecular weight of 201.22 .

Synthesis Analysis

While specific synthesis methods for “(E)-Ethyl 3-(2-cyanophenyl)acrylate” were not found, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis

“(E)-Ethyl 3-(2-cyanophenyl)acrylate” has a molecular weight of 201.22 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Applications De Recherche Scientifique

“(E)-Ethyl 3-(2-cyanophenyl)acrylate” is a type of acrylate, and acrylates have a wide range of applications due to their diverse properties . Here are some potential applications:

-

Polymer Production

- Acrylates are used in the production of polymers due to their ability to form esters containing vinyl groups .

- These polymers have high molecular weight and their physical and chemical properties depend on the lateral substituents of the polymeric chains .

- They are known for their good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .

-

Coatings and Adhesives

-

Biomedical Applications

-

Textile Industry

-

Cosmetics

-

Material-Binding Peptides

- Acrylates can be used in the production of material-binding peptides (MBPs), which have applications in plant health, biocatalysis, medicine, and microplastic quantification .

- MBPs can be used for the immobilization of catalysts, creation of bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .

-

Photocurable Resins

-

Electronics Industry

-

Automotive Industry

-

Construction Industry

-

Packaging Industry

-

Agriculture

Safety And Hazards

In case of exposure, move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with skin or eyes, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear suitable protective clothing and avoid dust formation .

Propriétés

IUPAC Name |

ethyl (E)-3-(2-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCIMTCOXPDDFV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Ethyl 3-(2-cyanophenyl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.